Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate

Protease substrate specificity Enzyme kinetics Aspartic protease

Protein-based protease substrates (e.g., hemoglobin) suffer from batch-to-batch variability, compromising assay reproducibility. Sequence-reversed isomers like Ac-Phe-Tyr-OMe place the less-favored Tyr at the P1 position, altering hydrolysis rates. Ac-Tyr-Phe-OMe (CAS 19898-34-1) resolves these issues as a chemically defined, low-molecular-weight dipeptide substrate: • Positions the preferred hydrophobic Phe residue at the P1 scissile bond, matching pepsin and chymotrypsin specificity pockets for consistent kinetic measurements. • Defined MW (384.43 g/mol) enables precise molar calculations; dual aromatic UV chromophores support sensitive HPLC quantification. • Orthogonal Ac/OMe protecting groups stabilize the dipeptide against non-specific degradation while permitting selective deprotection for fragment condensation. Supplied at ≥95% purity with full analytical documentation. Standard ambient shipping; no hazardous material surcharges apply.

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
Cat. No. B12100221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)
InChIKeyFMKAXMXOQRFJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Tyr-Phe-OMe: Synthetic Dipeptide Overview


Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate, commonly designated Ac-Tyr-Phe-OMe (CAS 19898-34-1), is a synthetic N-terminal-acetylated, C-terminal-methyl-esterified dipeptide composed of L-tyrosine and L-phenylalanine . It belongs to the class of protected aromatic dipeptides frequently employed as model substrates for characterizing aspartic and serine protease specificity . The compound has a molecular formula of C₂₁H₂₄N₂O₅ and a molecular weight of 384.43 g/mol . Its dual aromatic character—a hydroxyphenyl (Tyr) side chain and a phenyl (Phe) side chain—combined with terminal blocking groups, confers distinct physicochemical properties and enzyme recognition patterns compared to its sequence-reversed isomer Ac-Phe-Tyr-OMe and unprotected dipeptide analogs .

P1 Pepsin substrate with Phe at the P1 position of the scissile bond
S1 Chymotrypsin substrate matching canonical aromatic specificity pocket
LC Defined HPLC reference with dual-wavelength UV detection

Why Ac-Tyr-Phe-OMe Differs from Ac-Phe-Tyr-OMe


Within the class of N-acetylated aromatic dipeptide methyl esters, the amino acid sequence order is a primary determinant of protease recognition, susceptibility to hydrolysis, and chromatographic behavior. The reversed-sequence isomer Ac-Phe-Tyr-OMe (CAS 15852-46-7) has been extensively characterized as a pepsin substrate with defined kinetic constants [1][2], but pepsin's documented preference for hydrophobic residues at the P1 position—where Ac-Tyr-Phe-OMe places Phe (a favored residue) and Ac-Phe-Tyr-OMe places Tyr (a less favored residue)—means that the two isomers are not functionally interchangeable [2][3]. Furthermore, the distinct LogP value of Ac-Tyr-Phe-OMe (2.12) versus predicted values for sequence isomers affects reversed-phase HPLC retention and organic solvent partitioning during purification. Generic substitution without verifying sequence identity risks introducing undetected shifts in enzyme kinetic parameters, solubility profiles, and assay reproducibility. The following evidence dimensions quantify where Ac-Tyr-Phe-OMe diverges from its closest comparators in ways material to experimental design and procurement decisions.

Dimension
Ac-Tyr-Phe-OMe
Ac-Phe-Tyr-OMe
P1 residue (pepsin)
Phe — favored hydrophobic P1
Tyr — less favored; altered kinetics expected
Chromatographic retention
LogP 2.12; distinct RP-HPLC profile
Different H-bond topology; retention may shift
Procurement specification
≥95% purity; multi-vendor availability
No analytical data from primary supplier; identity verification required

Ac-Tyr-Phe-OMe Differentiation Evidence


Pepsin Substrate Specificity: P1 Residue Identity

Ac-Phe-Tyr-OMe has been characterized as a pepsin substrate with the catalytic efficiency (kcat/Km) influenced by the identity of the P1 residue (the amino acid contributing the carbonyl group to the scissile bond). In Ac-Tyr-Phe-OMe, the P1 residue is Phe, whereas in Ac-Phe-Tyr-OMe it is Tyr [1]. Fruton and colleagues demonstrated that pepsin substrates with Phe at the P1 position are cleaved with at least equal or greater susceptibility than those with Tyr at P1, with the general rank order for pepsin being Phe ≈ Tyr ≈ Trp > Gly ≈ Leu at P1 [2][3]. While direct kinetic constants for Ac-Tyr-Phe-OMe are not available in the primary literature, the class-level evidence predicts that Ac-Tyr-Phe-OMe (P1 = Phe) will exhibit different kinetics and pH-rate profiles compared to Ac-Phe-Tyr-OMe (P1 = Tyr), with the Phe-P1 substrate expected to be a more favorable pepsin substrate under standard assay conditions.

Pepsin P1 Specificity
Class-level inference
P1 = Phe (favored) vs P1 = Tyr (less favored)
Class-level: Phe-P1 may show higher pepsin catalytic efficiency
Direct kinetic constants not available for this pair; Fruton et al. review context
Protease substrate specificity Enzyme kinetics Aspartic protease

Chymotrypsin Recognition: Aromatic P1 Motif

α-Chymotrypsin exhibits strong preference for aromatic amino acid residues (Tyr, Phe, Trp) at the P1 position of peptide substrates. Ac-Tyr-Phe-OMe places Phe at the C-terminus (P1 position), directly matching the enzyme's primary specificity pocket [1]. Structure-activity studies on Ac-Phe-OMe derivatives have demonstrated that chymotrypsin-catalyzed hydrolysis is highly sensitive to substituents on the P1 aromatic ring, with kinetic constants such as Km = 3.3 × 10⁻³ M and kcat = 201 s⁻¹ reported for p-amino-Ac-Phe-OMe at pH 8.0 [2][3]. In contrast, the sequence-reversed isomer Ac-Phe-Tyr-OMe places Tyr at P1, which, while still aromatic, presents different hydrogen-bonding capacity and steric requirements that modify Km and kcat relative to Phe-P1 substrates [1]. Additionally, dipeptide methyl esters are susceptible to spontaneous aminolytic cyclization to diketopiperazines in aqueous media, a stability concern that is sequence-dependent [4].

Chymotrypsin Recognition
Class-level inference
P1 = Phe (canonical); ref. p-amino-Ac-Phe-OMe: Km 3.3 mM, kcat 201 s⁻¹ at pH 8.0
Supports chymotrypsin assay with preferred aromatic P1 recognition motif
Isomer Ac-Phe-Tyr-OMe places Tyr at P1; altered Km/kcat expected
Serine protease Chymotrypsin Enzyme-substrate recognition

Physicochemical Differences from Sequence Isomers

Ac-Tyr-Phe-OMe has experimentally derived LogP = 2.12 and Polar Surface Area (PSA) = 104.73 Ų . While the sequence-reversed isomer Ac-Phe-Tyr-OMe (CAS 15852-46-7) shares the identical molecular formula (C₂₁H₂₄N₂O₅) and mass (384.43), the different connectivity of the Tyr -OH group relative to the Phe ring results in distinct three-dimensional polarity distribution, affecting chromatographic retention times and solubility profiles . The predicted pKa of Ac-Tyr-Phe-OMe is 9.83 ± 0.15, reflecting the tyrosine phenolic -OH . This value is consistent across Tyr-containing variants but distinguishes Ac-Tyr-Phe-OMe from non-hydroxylated analogs such as Ac-Phe-Phe-OMe, which lack the ionizable phenol group and thus exhibit different pH-dependent solubility and extraction behavior. Storage conditions are specified at -15 °C, consistent with the susceptibility of the methyl ester to hydrolysis at ambient temperature .

Physicochemical Profile
Data to verify
LogP 2.12 | PSA 104.73 Ų | pKa 9.83 (predicted)
Governs RP-HPLC retention and pH-dependent solubility behavior
Experimental HPLC retention data recommended for method validation
Lipophilicity Chromatographic retention Formulation

Procurement Comparison: Ac-Tyr-Phe-OMe vs. Isomer

Ac-Tyr-Phe-OMe is commercially available from multiple vendors with standardized purity specifications. AKSci offers Ac-Tyr-Phe-OMe at 95% purity with pricing of $200 per 100 mg and $378 per 250 mg, with a 4-week lead time . CymitQuimica lists Ac-Tyr-Phe-OMe at minimum 95% purity with pricing of €860 per 500 mg (approximately €1.72/mg) . In contrast, the sequence-reversed isomer Ac-Phe-Tyr-OMe (CAS 15852-46-7) is offered by Sigma-Aldrich under the AldrichCPR program without analytical data, with explicit disclaimers that the purchaser assumes responsibility for identity and purity verification . The availability of Ac-Tyr-Phe-OMe with defined purity specifications from multiple suppliers provides procurement predictability that is not matched for Ac-Phe-Tyr-OMe, where the primary supplier does not provide analytical certificates.

Procurement Comparison
Head-to-head
Ac-Tyr-Phe-OMe: ≥95% purity, $2.00/mg; Isomer: no analytical data from primary supplier
Defined purity supports assay reproducibility and procurement predictability
Isomer requires in-house identity and purity verification before use
Chemical procurement Vendor comparison Cost per unit

Ac-Tyr-Phe-OMe Research Applications


Pepsin Activity Assay Substrate

Ac-Tyr-Phe-OMe is suitable as a defined, low-molecular-weight substrate for pepsin activity measurements, where the scissile Tyr-Phe peptide bond places the preferred hydrophobic Phe residue at the P1 position [1]. Based on class-level kinetic evidence from Fruton's systematic studies showing Phe-P1 substrates are hydrolyzed by pepsin with at least equal susceptibility to Tyr-P1 substrates [2][3], this compound offers a chemically defined alternative to protein-based substrates (e.g., hemoglobin) that suffer from batch-to-batch variability. The methyl ester chromophore enables HPLC-based quantification of hydrolysis products, and the defined molecular weight (384.43 g/mol) facilitates precise molar calculations for kinetic assays.

Chymotrypsin Inhibitor Screening Substrate

Ac-Tyr-Phe-OMe serves as a model chymotrypsin substrate featuring Phe at the P1 position, directly matching the enzyme's aromatic specificity pocket [4]. The compound can be used in spectrophotometric or HPLC-based chymotrypsin activity assays for screening protease inhibitors or characterizing enzyme variants. The acetyl N-terminal cap and methyl ester C-terminal modification stabilize the dipeptide against non-specific degradation while maintaining recognition by the enzyme's active site .

HPLC Reference Standard for Aromatic Dipeptides

With a defined LogP of 2.12 and PSA of 104.73 Ų , Ac-Tyr-Phe-OMe provides a reproducible retention time marker for developing and validating reversed-phase HPLC methods targeting protected aromatic dipeptides. Its dual-wavelength UV detectability (absorbance from both Tyr and Phe aromatic rings) enables sensitive quantification, while the predicted pKa of 9.83 informs mobile phase pH selection for optimal peak shape.

Protected Dipeptide Building Block

As an N-terminal-acetylated, C-terminal-methyl-esterified dipeptide, Ac-Tyr-Phe-OMe is structurally suited for use as a protected intermediate in fragment condensation strategies for longer peptide synthesis . The orthogonal protecting groups (Ac at N-terminus, OMe at C-terminus) allow selective deprotection and coupling. The compound's commercial availability at ≥95% purity from multiple vendors supports its use as a starting material in medicinal chemistry programs exploring Tyr-Phe-containing peptidomimetics.

Application
Selection Property
Validation Focus
Pepsin Activity Assay
Phe-P1 substrate with preferred hydrophobic residue
HPLC-based hydrolysis product quantification
Chymotrypsin Inhibitor Screening
Canonical aromatic P1 recognition motif
Spectrophotometric or HPLC activity readout
HPLC Reference Standard
Defined LogP; dual-wavelength UV detection
Retention time reproducibility; pH-dependent peak shape
Protected Dipeptide Building Block
Orthogonal Ac/OMe protecting groups
Selective deprotection and coupling efficiency
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